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Compound of Interest

Compound Name: Ethyl 2-(1H-pyrazol-1-yl)acetate

Cat. No.: B160644 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(1H-pyrazol-1-
yl)acetate

Introduction
Ethyl 2-(1H-pyrazol-1-yl)acetate is a heterocyclic organic compound featuring a pyrazole ring

N-substituted with an ethyl acetate group. As a derivative of pyrazole, a core structure in many

pharmaceutically active compounds, this molecule serves as a valuable building block in

medicinal chemistry and drug discovery. Its physicochemical properties are critical for

understanding its behavior in biological systems, guiding lead optimization, and developing

synthetic routes. This document provides a comprehensive overview of its known properties,

supported by experimental protocols and logical workflows.

Physicochemical and Computational Data
The fundamental physicochemical characteristics of Ethyl 2-(1H-pyrazol-1-yl)acetate
determine its solubility, permeability, and potential for intermolecular interactions. The data

presented below, largely derived from computational models, offers key insights for

researchers.

Table 1: Physicochemical Properties of Ethyl 2-(1H-pyrazol-1-yl)acetate
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Property Value Source

CAS Number 10199-61-8 [1]

Molecular Formula C₇H₁₀N₂O₂ [1]

Molecular Weight 154.17 g/mol [1]

LogP (octanol/water) 0.4462 [1]

Topological Polar Surface Area

(TPSA)
44.12 Å² [1]

Hydrogen Bond Acceptors 4 [1]

Hydrogen Bond Donors 0 [1]

Rotatable Bonds 3 [1]

| SMILES | CCOC(=O)CN1C=CC=N1 |[1] |
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Caption: Overview of key physicochemical properties.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This

section outlines protocols for the synthesis and characterization of Ethyl 2-(1H-pyrazol-1-
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yl)acetate.

Synthesis Protocol: N-Alkylation of Pyrazole
The synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate is typically achieved via the N-alkylation of

a pyrazole ring with an appropriate ethyl haloacetate. The following protocol is adapted from a

similar synthesis of a substituted pyrazole acetate.[2]

1. Materials and Reagents:

Pyrazole

Sodium hydride (NaH), 60% dispersion in mineral oil

Ethyl bromoacetate

Anhydrous N,N-Dimethylformamide (DMF)

Methylene chloride

Magnesium sulfate (MgSO₄)

Water (deionized)

Ethyl acetate

Hexane

2. Procedure:

To a slurry of sodium hydride (1.2 eq.) in anhydrous DMF at room temperature, add a

solution of pyrazole (1.0 eq.) in DMF.

Stir the resulting mixture for 1 hour at room temperature to ensure complete deprotonation of

the pyrazole.

Add ethyl bromoacetate (1.0 eq.) to the reaction mixture.

Heat the reaction to approximately 100°C for 2 hours.
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After cooling to room temperature, pour the reaction mixture into water.

Extract the aqueous layer with methylene chloride.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.[2]

3. Purification:

The resulting crude oil can be purified using silica gel column chromatography, typically with

a mobile phase such as 25% ethyl acetate in hexane, to isolate the desired N1-substituted

product.[2]

Reactants Workup & Purification

Pyrazole 1. NaH in DMF
(Deprotonation)

2. Ethyl Bromoacetate
(Alkylation)

Aqueous Workup
& Extraction Silica Chromatography Ethyl 2-(1H-pyrazol-1-yl)acetate

Click to download full resolution via product page

Caption: General workflow for the synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate.

Characterization Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a definitive analytical method for confirming the identity and purity of volatile and

semi-volatile compounds like Ethyl 2-(1H-pyrazol-1-yl)acetate. The following is a standard

operating procedure that can be applied for its analysis.[3]

1. Sample Preparation:

Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in a

suitable solvent (e.g., ethyl acetate or dichloromethane).

Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
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Transfer the final diluted solution to an autosampler vial for analysis.[3]

2. GC-MS Instrumentation and Parameters:

Gas Chromatograph:

Injector Temperature: 250°C

Injection Volume: 1 µL

Split Mode: Splitless or a high split ratio (e.g., 50:1)

Oven Program: Initial temperature of 50°C, hold for 1 minute. Ramp at 10°C/min to 300°C.

Hold at 300°C for 5 minutes.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

Mass Spectrometer:

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Solvent Delay: 3-5 minutes.[3]

3. Data Analysis:

The resulting mass spectrum is analyzed to identify the molecular ion peak (M+) and

characteristic fragmentation patterns, which can be compared against theoretical values or

library data to confirm the structure of Ethyl 2-(1H-pyrazol-1-yl)acetate.
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Caption: Experimental workflow for GC-MS analysis.

Biological Context and Signaling Pathways
While specific signaling pathways for Ethyl 2-(1H-pyrazol-1-yl)acetate are not extensively

documented, pyrazole derivatives are known to exhibit a wide range of biological activities.

They are often investigated as inhibitors of enzymes such as lactate dehydrogenase (LDH),

which plays a role in cancer metabolism.[4] The development of pyrazole-based inhibitors often

involves a structured discovery process.
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Caption: Logical workflow for pyrazole-based inhibitor discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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